

SMILES notation for 4-Pyridin-3-ylbut-3-yn-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridin-3-ylbut-3-yn-1-amine

Cat. No.: B068301

[Get Quote](#)

Technical Dossier: 4-Pyridin-3-ylbut-3-yn-1-amine

SMILES Notation: NCCC#Cc1ccnc1

This technical guide provides an in-depth overview of **4-Pyridin-3-ylbut-3-yn-1-amine**, a molecule of interest for researchers in drug discovery and chemical biology. Due to the limited publicly available data for this specific compound, this document focuses on its chemical structure, a proposed synthetic route based on established chemical reactions, and the biological context of related pyridine-containing compounds.

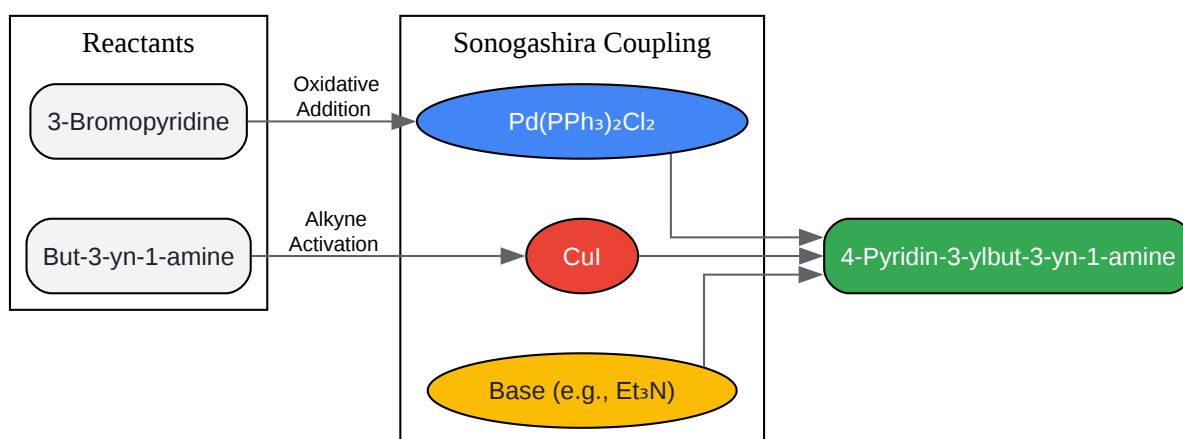
Chemical Properties and Structure

Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂
IUPAC Name	4-(pyridin-3-yl)but-3-yn-1-amine
Canonical SMILES	<chem>NCCC#Cc1ccnc1</chem>
Related Compounds	4-(Pyridin-3-yl)but-3-yn-1-ol[1], N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine[2]

Proposed Synthesis

A plausible and efficient method for the synthesis of **4-Pyridin-3-ylbut-3-yn-1-amine** is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

The proposed synthetic workflow is depicted below:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Pyridin-3-ylbut-3-yn-1-amine** via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling (General Procedure)

The following is a generalized experimental protocol for a Sonogashira coupling reaction that could be adapted for the synthesis of **4-Pyridin-3-ylbut-3-yn-1-amine**.

Materials:

- 3-Bromopyridine
- But-3-yn-1-amine[4]

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Anhydrous amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, the palladium catalyst, and CuI .
- Add the anhydrous solvent and the amine base to the flask.
- To this mixture, add but-3-yn-1-amine dropwise at room temperature.
- The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then purified by column chromatography on silica gel to yield the desired product, **4-Pyridin-3-ylbut-3-yn-1-amine**.

Biological Context and Potential Applications

While no specific biological activity has been reported for **4-Pyridin-3-ylbut-3-yn-1-amine**, the pyridin-3-yl moiety is present in numerous biologically active compounds. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[5] Additionally, other pyridine-containing compounds have shown potential as PI3K δ inhibitors and for other therapeutic applications.[6]

The structural motif of a pyridine ring linked to a butynylamine chain could be of interest for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications in drug discovery programs.

Data Presentation

Currently, there is no publicly available quantitative data for **4-Pyridin-3-ylbut-3-yn-1-amine**. Researchers are encouraged to screen this compound in relevant biological assays to generate data on its activity, potency, and selectivity.

Signaling Pathways

As there is no reported biological activity for **4-Pyridin-3-ylbut-3-yn-1-amine**, a signaling pathway diagram cannot be provided at this time. Future research identifying a biological target for this compound would enable the visualization of its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C₉H₉NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine | C₁₀H₁₂N₂ | CID 15860335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. 88211-50-1|But-3-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3K δ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SMILES notation for 4-Pyridin-3-ylbut-3-yn-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068301#smiles-notation-for-4-pyridin-3-ylbut-3-yn-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com